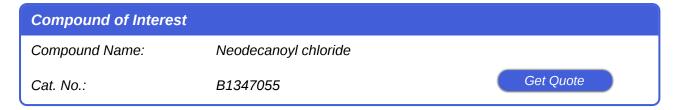


An In-depth Technical Guide to Neodecanoyl Chloride: Synonyms, Properties, and Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Neodecanoyl chloride, a reactive acyl chloride, serves as a crucial intermediate in a variety of chemical syntheses. Its branched hydrocarbon chain imparts unique solubility and stability properties to its derivatives, making it a valuable reagent in the production of polymers, coatings, and notably, as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of **neodecanoyl chloride**, including its nomenclature, physicochemical properties, synthesis, key reactions, and detailed experimental protocols relevant to research and development.

Nomenclature and Identification

Neodecanoyl chloride is known by several synonyms and alternative names, which are essential to recognize when reviewing scientific literature and chemical supplier databases.



Identifier	Value	Source
IUPAC Name	7,7-dimethyloctanoyl chloride	[1]
CAS Number	40292-82-8	[1][2][3][4][5]
Molecular Formula	C10H19ClO	[1][2][3][5]
Molecular Weight	190.71 g/mol	[2][3]
EC Number	254-875-0	[1][5]
UNII	472HUY7V9X	[1]

Common Synonyms and Alternative Names:

- Neodecanoic acid chloride[1][3]
- 7,7-Dimethyloctanoyl chloride[1][5]
- 2,5,5-Trimethylheptanoyl chloride[6]
- NDCL[5]
- Neo-Decanoyl Chloride[5]

Physicochemical Properties

The physical and chemical properties of **neodecanoyl chloride** are summarized in the table below. These properties are critical for its handling, storage, and application in chemical reactions.



Property	Value	Source
Appearance	Clear, colorless to slightly yellow liquid with a pungent odor	[3][4]
Boiling Point	210 °C (at 760 mmHg)	[3][5]
Melting Point	11.6 °C	[3]
Density	0.95 g/cm³ (at 20 °C)	[3]
Flash Point	79.5 °C	[5]
Solubility	Miscible with water (with decomposition), soluble in common organic solvents.	[4]

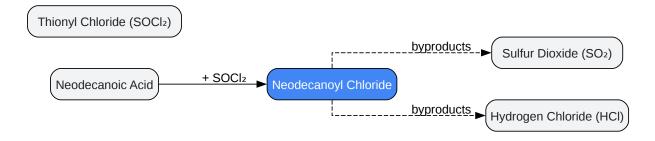
Synthesis of Neodecanoyl Chloride

Neodecanoyl chloride is typically synthesized from neodecanoic acid through reaction with a chlorinating agent. The two most common methods involve the use of thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Synthesis using Thionyl Chloride

This method is widely used due to the clean reaction byproducts (SO₂ and HCl), which are gaseous and easily removed.

Reaction:





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Synthesis of **Neodecanoyl Chloride** using Thionyl Chloride.

Experimental Protocol:

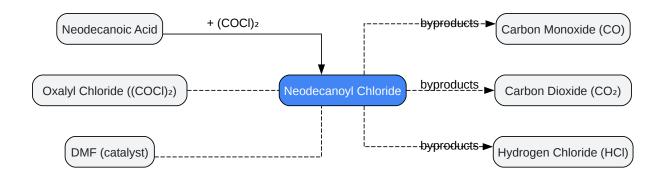
- Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.
- Charging the Flask: Charge the flask with neodecanoic acid (1.0 equivalent).
- Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2 to 1.5 equivalents) to the neodecanoic acid at room temperature with stirring. The reaction is exothermic.
- Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
 Remove the excess thionyl chloride by distillation under reduced pressure.
- Purification: The resulting crude neodecanoyl chloride can be purified by fractional distillation under reduced pressure to yield a clear, colorless liquid.

Synthesis using Oxalyl Chloride

This method is often preferred for smaller-scale laboratory preparations as it proceeds under milder conditions and the byproducts (CO, CO₂, and HCl) are all gaseous. A catalytic amount of N,N-dimethylformamide (DMF) is typically used.

Reaction:





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Synthesis of **Neodecanoyl Chloride** using Oxalyl Chloride.

Experimental Protocol:

- Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
- Charging the Flask: Charge the flask with neodecanoic acid (1.0 equivalent) and a catalytic amount of DMF (e.g., 1-2 drops).
- Addition of Oxalyl Chloride: Dissolve oxalyl chloride (1.2 to 1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane or toluene) and add it to the dropping funnel. Add the oxalyl chloride solution dropwise to the stirred neodecanoic acid solution at room temperature.
- Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The reaction progress
 can be monitored by the cessation of gas evolution.
- Work-up: Once the reaction is complete, remove the solvent and excess oxalyl chloride by rotary evaporation.
- Purification: The crude **neodecanoyl chloride** can be purified by distillation under reduced pressure.

Key Reactions and Applications

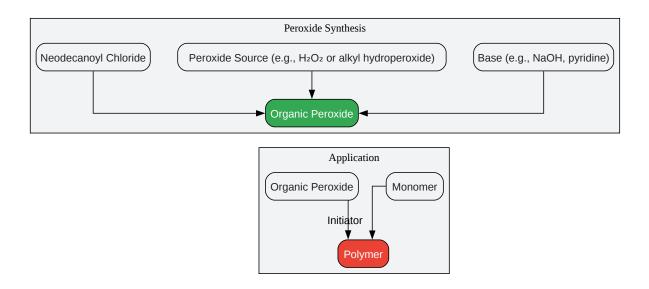


Neodecanoyl chloride is a versatile reagent used in a variety of acylation reactions. Its primary applications are in the synthesis of organic peroxides, esters, and amides.

Synthesis of Organic Peroxides

Neodecanoyl chloride is a key precursor in the manufacture of organic peroxides, which are widely used as initiators in polymerization reactions.

Reaction Workflow:



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Workflow for the Synthesis and Application of Organic Peroxides.

Esterification

Neodecanoyl chloride readily reacts with alcohols to form esters. These esters can be used as plasticizers, lubricants, and in the formulation of coatings and adhesives.



Experimental Protocol (General Esterification):

- Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a nitrogen inlet.
- Charging the Flask: Dissolve the alcohol (1.0 equivalent) and a base (e.g., pyridine or triethylamine, 1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane).
- Addition of Neodecanoyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add neodecanoyl chloride (1.05 equivalents) dropwise with stirring.
- Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography or distillation.

Amidation

The reaction of **neodecanoyl chloride** with primary or secondary amines yields amides. This reaction is fundamental in the synthesis of various organic compounds, including potential pharmaceutical candidates.

Experimental Protocol (General Amidation):

- Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a nitrogen inlet.
- Charging the Flask: Dissolve the amine (1.0 equivalent) and a base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane).
- Addition of Neodecanoyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of neodecanoyl chloride (1.1 equivalents) in the same solvent dropwise with stirring.



- Reaction: Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor the reaction progress by TLC.
- Work-up: Wash the reaction mixture with water and brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.

Applications in Drug Development

Neodecanoyl chloride serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its lipophilic nature can be exploited to modify the pharmacokinetic properties of drug candidates. While specific, publicly available protocols detailing the use of **neodecanoyl chloride** in the synthesis of commercial drugs are limited, its utility as an acylating agent is well-established in medicinal chemistry for the preparation of ester and amide derivatives of lead compounds to improve their membrane permeability and bioavailability.

Safety and Handling

Neodecanoyl chloride is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. It reacts with water to produce hydrochloric acid, so it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. In case of a spill, it should be neutralized with a suitable agent like sodium bicarbonate.

Conclusion

Neodecanoyl chloride is a versatile and important chemical intermediate with a range of applications in both industrial and research settings. Its unique structure and reactivity make it a valuable tool for chemists, particularly in the fields of polymer science and drug discovery. A thorough understanding of its properties, synthesis, and reaction protocols is essential for its safe and effective use.



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